

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine mechanism of action

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Compound of Interest

Compound Name:	5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
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An In-depth Technical Guide to the Core Mechanism of Action of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**

Authored by: A Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities that span from antimicrobial to anticancer effects.^{[1][2][3]} Within this distinguished class of compounds, **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine** emerges as a molecule of significant interest. Its unique structural features, particularly the 3-amino-pyrazole core, suggest a targeted mechanism of action with profound implications for therapeutic development. This guide provides a comprehensive exploration of the core mechanism of action of this compound, grounded in established principles of kinase inhibition and supported by methodologies for its validation. We will delve into the molecular interactions, cellular consequences, and the experimental frameworks necessary to fully elucidate its therapeutic promise.

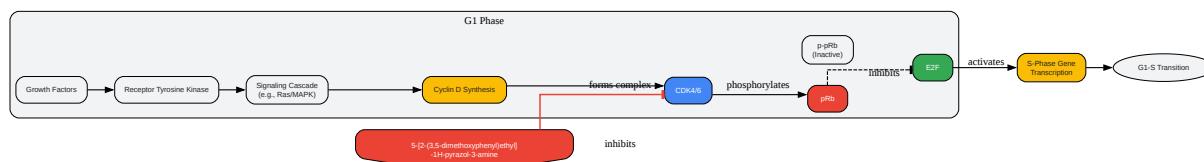
Core Mechanistic Hypothesis: Inhibition of Cyclin-Dependent Kinases (CDKs)

The primary mechanism of action for 3-amino-pyrazole derivatives, such as **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**, is the inhibition of cyclin-dependent kinases (CDKs).^[4] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.^[4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.^[4]

The 3-amino-pyrazole scaffold acts as a hinge-binding motif, enabling the compound to dock into the ATP-binding pocket of CDKs. This competitive inhibition prevents the phosphorylation of CDK substrates, thereby arresting the cell cycle and inducing apoptosis in rapidly proliferating cancer cells. The dimethoxyphenyl moiety likely contributes to the compound's potency and selectivity through interactions with hydrophobic pockets within the kinase domain.

The CDK Signaling Pathway and Points of Intervention

The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of various CDK-cyclin complexes. The inhibitory action of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine** can be visualized as an interruption of this critical signaling cascade.

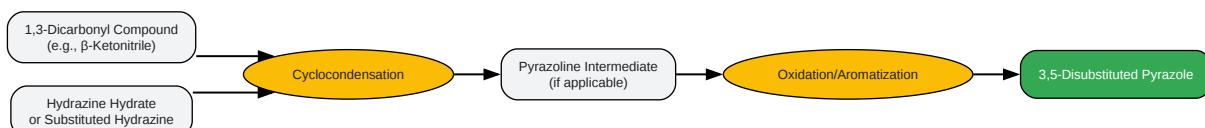


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Caption: A simplified diagram of the G1-S cell cycle transition pathway, highlighting the inhibitory action of the compound on CDK4/6.

Synthesis of the Pyrazole Core

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.^{[5][6]} The specific synthesis of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine** would likely involve a multi-step process starting from a substituted chalcone or a β -ketonitrile.^[7]



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Caption: A generalized workflow for the synthesis of a 3,5-disubstituted pyrazole.

Experimental Validation of the Mechanism of Action

A rigorous validation of the proposed mechanism of action requires a multi-faceted experimental approach, progressing from *in vitro* biochemical assays to cell-based functional assays.

Biochemical Assays: Direct Measurement of Kinase Inhibition

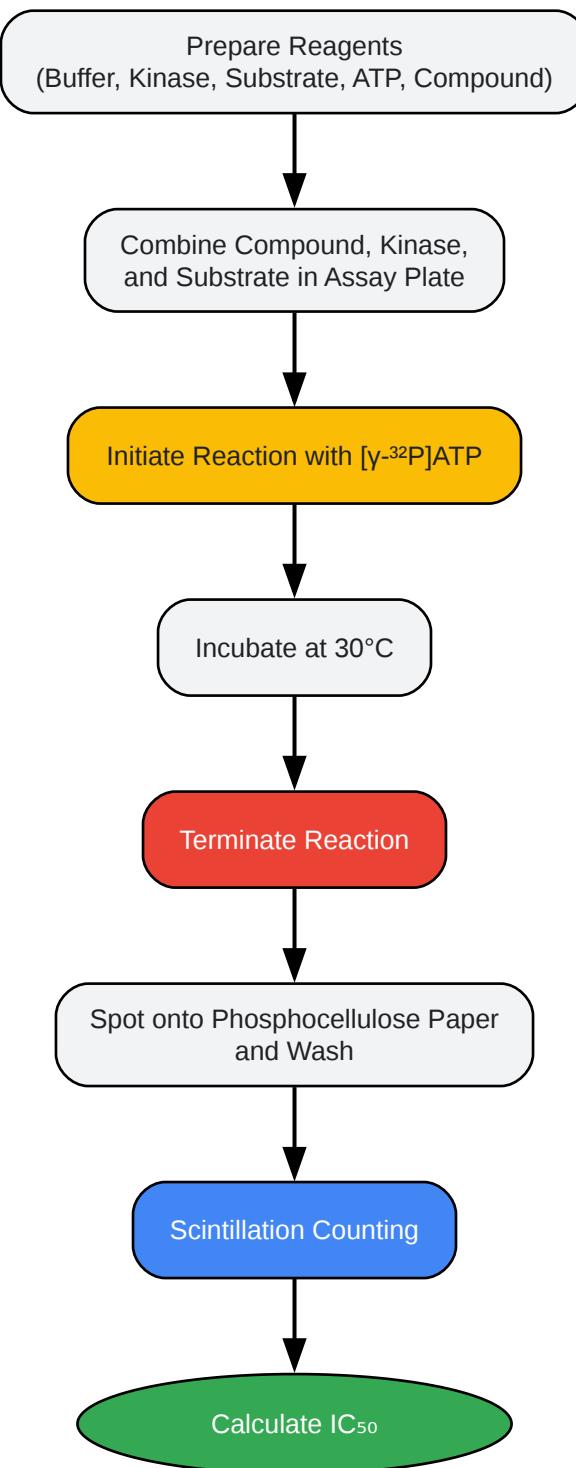
The initial step is to quantify the direct inhibitory effect of the compound on a panel of purified CDK enzymes.

3.1.1. Radiometric Kinase Assay

This classic assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

Protocol:

- Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP (a mixture of cold ATP and [γ -³²P]ATP).
- Enzyme and Substrate Preparation: Dilute the purified CDK/cyclin complex and its specific substrate peptide to their working concentrations in the reaction buffer.
- Compound Dilution: Prepare a serial dilution of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine** in DMSO.
- Assay Plate Setup: Add the compound dilutions, the kinase/substrate mix, and initiate the reaction by adding the ATP mixture.
- Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
- Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ -³²P]ATP is washed away.
- Quantification: Measure the radioactivity on the paper using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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